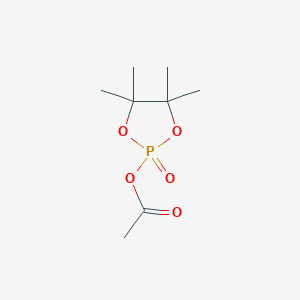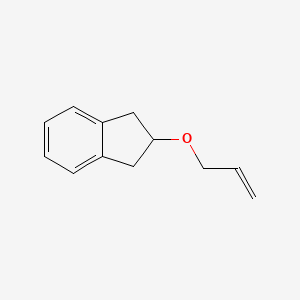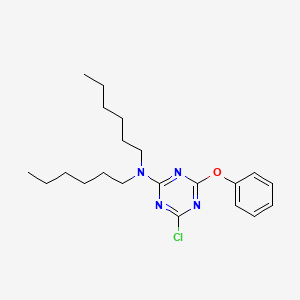
lithium;1-(4-methyl-1-phenylpentyl)-3-(1-phenylethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex organic molecule with a unique structure. It combines a central benzene ring with two side chains: one containing a phenylethene group and the other a 4-methyl-1-phenylpentyl group.
- The compound’s systematic name is quite lengthy, so it’s often referred to by its common name or a simplified version.
準備方法
Synthetic Routes: While specific synthetic routes for this compound may not be widely documented, we can infer potential methods based on similar structures. One approach could involve the condensation of appropriate precursors, followed by cyclization.
Reaction Conditions: These would depend on the chosen synthetic pathway. For example, if we consider a Friedel-Crafts alkylation, we’d need Lewis acid catalysts (such as aluminum chloride) and suitable reaction temperatures.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. research labs might synthesize it for specific studies.
化学反応の分析
Reactivity: The compound likely undergoes various reactions due to its aromatic nature and functional groups.
Common Reagents and Conditions:
Major Products: These reactions would yield derivatives with modified side chains or functional groups.
科学的研究の応用
Biology: Investigating its interactions with biological molecules (e.g., receptors, enzymes) could reveal pharmacological properties.
Medicine: If the compound shows promising effects, it could be explored for drug development.
Industry: Its unique structure might have applications in materials science or specialty chemicals.
作用機序
- Unfortunately, specific information about its mechanism of action is scarce. we can speculate that it might interact with cellular targets due to its aromatic rings and functional groups.
類似化合物との比較
Similar Compounds: Other aromatic compounds with similar side chains or functional groups could serve as comparisons. Examples include stilbenes, diarylalkanes, or even some natural products.
Remember that while I’ve provided insights based on existing knowledge, further research would be necessary to fully explore this compound
特性
CAS番号 |
112471-17-7 |
|---|---|
分子式 |
C26H27Li |
分子量 |
346.5 g/mol |
IUPAC名 |
lithium;1-(4-methyl-1-phenylpentyl)-3-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C26H27.Li/c1-20(2)17-18-26(23-13-8-5-9-14-23)25-16-10-15-24(19-25)21(3)22-11-6-4-7-12-22;/h4-16,19-20H,3,17-18H2,1-2H3;/q-1;+1 |
InChIキー |
YSUPJTNAUJNSMM-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)CC[C-](C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


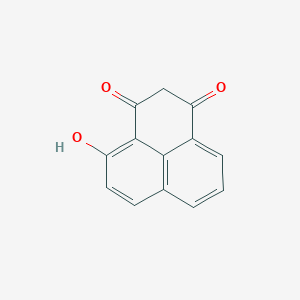
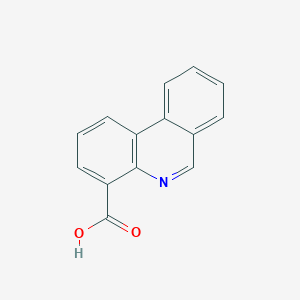
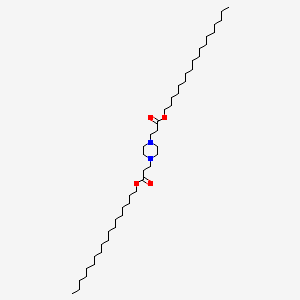

![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
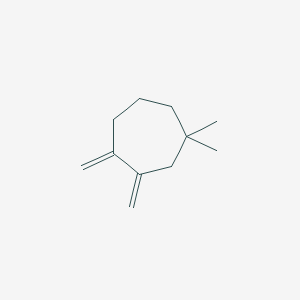
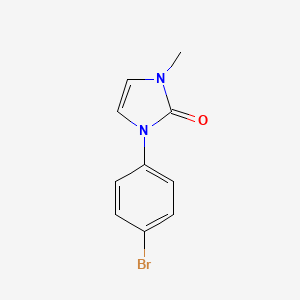

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
